3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
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Overview
Description
3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is an organic compound with the molecular formula C10H14O2. It is a member of the cyclopenta[b]furan family, characterized by a fused ring structure that includes a furan ring and a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of isopropyl-substituted cyclopentadiene and furan derivatives, which undergo cycloaddition reactions to form the desired product. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one: This compound shares a similar core structure but lacks the isopropyl group.
(3aS,6aR)-3,3-Dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one: This derivative contains chlorine atoms, which alter its chemical properties and reactivity.
Uniqueness
The isopropyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-propan-2-yl-4,5,6,6a-tetrahydrocyclopenta[b]furan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-6(2)9-7-4-3-5-8(7)12-10(9)11/h6,8H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXVSEIWJCIVJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2CCCC2OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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